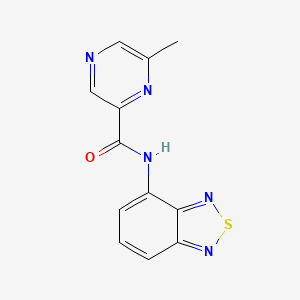

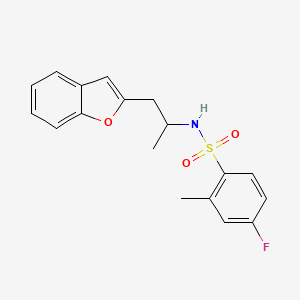

N-(1-(benzofuran-2-yl)propan-2-yl)-4-fluoro-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran is a heterocyclic compound that is widely present in natural products . Benzofuran derivatives are known for their extensive biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . They have attracted significant attention from chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .

Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. One of the innovative methods for constructing benzofuran rings involves a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is complex and versatile. The benzofuran ring is a key heterocycle installed during the total synthesis of a natural product as the desired target .Chemical Reactions Analysis

Benzofuran derivatives have been involved in various chemical reactions, leading to the synthesis of bioisosteres with improved physicochemical properties and metabolic stability.Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives vary depending on their specific structure. For example, the compound (3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide has been shown to exhibit remarkable adaptability in forming one-dimensional motifs with various assembling partners, demonstrating its versatility in molecular recognition.Scientific Research Applications

COX-2 Inhibition for Pain and Inflammation Management

A study explored the synthesis of sulfonamide derivatives, including compounds structurally related to N-(1-(benzofuran-2-yl)propan-2-yl)-4-fluoro-2-methylbenzenesulfonamide, for their potential to inhibit COX-2. The introduction of a fluorine atom in these molecules was found to preserve COX-2 potency and significantly enhance COX-1/COX-2 selectivity. This research underlines the potential of fluorine-substituted sulfonamides in developing new therapeutic agents for conditions like rheumatoid arthritis and acute pain management (Hashimoto et al., 2002).

Anticancer Activity through DNA Interaction

Another research avenue involves mixed-ligand copper(II)-sulfonamide complexes, demonstrating the role of sulfonamide derivatives in binding to DNA and their subsequent effect on DNA cleavage, genotoxicity, and anticancer activity. The study showcases the importance of the N-sulfonamide derivative in determining the interaction type with DNA, offering insights into designing sulfonamide-based compounds for targeted cancer therapy (González-Álvarez et al., 2013).

Material Science and Structural Analysis

Research on AND-1184, a compound related to this compound, involved single-crystal X-ray and solid-state NMR characterization. This work highlights the rigid structure of such compounds and their dynamic behaviors, which are crucial for their potential applications in material science, particularly in the development of active pharmaceutical ingredients (APIs) for treating conditions like dementia (Pawlak et al., 2021).

Chemical Synthesis and Methodology Development

Studies also focus on the chemical synthesis aspects, such as the development of N-demethylation methods for N-methyl amides using N-fluorobenzenesulfonimide as an oxidant. This represents the broader chemical applications of fluorinated sulfonamides in organic synthesis, offering new pathways for the creation and modification of bioactive molecules (Yi et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3S/c1-12-9-15(19)7-8-18(12)24(21,22)20-13(2)10-16-11-14-5-3-4-6-17(14)23-16/h3-9,11,13,20H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQHOQNPBSWMOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC(C)CC2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2848015.png)

![1-(2,4-dimethylphenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2848018.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2848021.png)

![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2848026.png)

![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2848028.png)

![3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2848030.png)

![5-[(4-Methylsulfanylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B2848032.png)